Topical Anti-Inflammatory Potency vs. Reduced Analog
In a direct head-to-head study using the mouse ear edema model, spilanthol (affinin) demonstrated a less potent topical anti-inflammatory effect compared to its reduced analog, isobutyl-decanamide. Spilanthol exhibited an ED50 of 1.2 mg/ear, while the analog achieved an ED50 of 0.9 mg/ear in the arachidonic acid (AA) induced inflammation model [1]. This indicates that while spilanthol is active, the structural reduction of its double bonds enhances topical anti-inflammatory potency, a critical consideration for formulation development.
| Evidence Dimension | Topical anti-inflammatory potency |
|---|---|
| Target Compound Data | ED50 = 1.2 mg/ear |
| Comparator Or Baseline | Isobutyl-decanamide (ED50 = 0.9 mg/ear) |
| Quantified Difference | Comparator is 1.33-fold more potent (lower ED50) |
| Conditions | Mouse ear edema test induced by arachidonic acid (AA) |
Why This Matters
This data clarifies that spilanthol is not the most potent anti-inflammatory N-alkylamide, guiding researchers to select isobutyl-decanamide for purely anti-inflammatory topical applications, while reserving spilanthol for its multifunctional or sensory profiles.
- [1] Hernández, I., et al. (2009). Anti-inflammatory effects of ethanolic extract and alkamides-derived from Heliopsis longipes roots. Journal of Ethnopharmacology, 124(3), 649-652. DOI: 10.1016/j.jep.2009.04.060 View Source
